3-Fluoro-4-(3-methylbutanamido)benzoic acid
Descripción
Propiedades
IUPAC Name |
3-fluoro-4-(3-methylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)5-11(15)14-10-4-3-8(12(16)17)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQDZTPVDSAQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic data for 3-Fluoro-4-(3-methylbutanamido)benzoic acid (NMR, IR, MS)
<_ A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(3-methylbutanamido)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory approval and scientific rigor. 3-Fluoro-4-(3-methylbutanamido)benzoic acid, a compound featuring a trifecta of key functional groups—a carboxylic acid, a secondary amide, and an organofluorine moiety—presents a rich case for spectroscopic analysis. The interplay of these groups dictates the molecule's chemical properties and its potential biological activity.
This guide provides an in-depth analysis of the predicted spectroscopic data for 3-Fluoro-4-(3-methylbutanamido)benzoic acid, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By dissecting the predicted spectra, we offer a framework for the empirical verification of the molecular structure, explaining not just what signals to expect, but why they manifest in their predicted forms. This document serves as a practical reference for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic signatures for 3-Fluoro-4-(3-methylbutanamido)benzoic acid. These predictions are derived from established chemical shift and frequency correlations, and analysis of spectral data from analogous structures such as 3-amino-4-fluorobenzoic acid and isovaleramide.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For the title compound, dissolved in a common solvent like DMSO-d₆, we predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, broad | 1H | H -O (Carboxylic Acid) | Carboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange. |
| ~9.8 | Singlet | 1H | H -N (Amide) | The amide proton is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its position on the aromatic ring. |
| ~8.2 | Doublet | 1H | Ar-H (H-2) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |
| ~7.8 | Doublet of doublets | 1H | Ar-H (H-6) | This proton experiences coupling from both the adjacent aromatic proton (H-5) and a longer-range coupling from the fluorine atom. |
| ~7.4 | Triplet | 1H | Ar-H (H-5) | This proton is coupled to the adjacent H-6 and the fluorine atom at C-3, resulting in a triplet-like appearance (assuming JH-F ≈ JH-H). |
| ~2.3 | Doublet | 2H | -C(=O)-CH ₂- | These methylene protons are adjacent to a methine proton, resulting in a doublet. |
| ~2.1 | Multiplet | 1H | -CH₂-CH (CH₃)₂ | This methine proton is coupled to the adjacent methylene protons and the six methyl protons, leading to a complex multiplet. |
| ~1.0 | Doublet | 6H | -CH(CH ₃)₂ | The two methyl groups are equivalent and are split by the adjacent methine proton, resulting in a strong doublet signal. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlet signals for each carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.0 | C =O (Amide) | Amide carbonyl carbons are typically found in this region. |
| ~167.0 | C =O (Carboxylic Acid) | Carboxylic acid carbonyl carbons are highly deshielded. |
| ~155.0 (d, ¹JC-F) | C -F (C-3) | The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JC-F) and is shifted downfield. |
| ~135.0 | Aromatic C -NH | The carbon atom bonded to the amide nitrogen. |
| ~130.0 | Aromatic C -COOH | The carbon atom to which the carboxylic acid is attached. |
| ~125.0 (d) | Aromatic C -H (C-6) | Aromatic CH carbons appear in this range; may show smaller C-F coupling. |
| ~120.0 (d) | Aromatic C -H (C-2) | Aromatic CH carbons appear in this range; may show smaller C-F coupling. |
| ~118.0 (d) | Aromatic C -H (C-5) | Aromatic CH carbons appear in this range; may show smaller C-F coupling. |
| ~45.0 | -C(=O)-C H₂- | The methylene carbon of the isovaleramide side chain. |
| ~26.0 | -CH₂-C H(CH₃)₂ | The methine carbon of the isovaleramide side chain. |
| ~22.5 | -CH(C H₃)₂ | The two equivalent methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The spectrum provides a characteristic fingerprint based on the bonds present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300–2500 | O-H Stretch | Carboxylic Acid | Very broad, strong band, often obscuring other signals in the region.[6] |
| ~3300 | N-H Stretch | Secondary Amide | Single, sharp to moderately broad peak of medium intensity.[7] |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption.[8] |
| ~1680 | C=O Stretch (Amide I) | Secondary Amide | Strong, sharp absorption, typically at a slightly lower frequency than the acid carbonyl.[7] |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Medium to strong absorption, characteristic of secondary amides.[7] |
| 1600–1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity. |
| ~1250 | C-F Stretch | Aryl-Fluoride | Strong, characteristic absorption. |
| 1300–1000 | C-O Stretch | Carboxylic Acid | Strong, broad absorption.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected.
-
Molecular Formula: C₁₂H₁₄FNO₃
-
Exact Mass: 239.0958
-
Molecular Weight: 239.24 g/mol
Predicted ESI-MS Data:
| m/z (Predicted) | Ion | Rationale |
| 240.1036 | [M+H]⁺ | The protonated molecular ion, representing the intact molecule with an added proton. This is expected to be the base peak in ESI positive mode. |
| 222.0931 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |
| 154.0458 | [M+H - C₅H₉O]⁺ | Cleavage of the amide bond (loss of the isovaleryl group), resulting in the 3-fluoro-4-aminobenzoic acid fragment. |
| 85.0653 | [C₅H₉O]⁺ | The isovaleryl cation fragment. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the complete spectroscopic characterization of a small molecule.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[11]
-
Filtration : Filter the resulting solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter.
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Utilize a standard single-pulse experiment. A spectral width of -2 to 14 ppm, a 90° pulse, and a relaxation delay of at least 5 seconds are recommended to ensure accurate integration.
-
¹³C NMR Acquisition : Use a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., -10 to 220 ppm) and a sufficient number of scans (typically several hundred to thousands) are required to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) followed by Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid powders with minimal sample preparation.[12][13]
-
Background Collection : Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric H₂O and CO₂ as well as any intrinsic absorbance of the crystal.[14]
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[15]
-
Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
-
Cleaning : After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft tissue.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideal for polar molecules like the title compound, providing clear molecular ion information.[16][17]
-
Sample Preparation : Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[18]
-
Dilution : Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[18][19]
-
Instrumentation : Analyze the sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Key source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature should be optimized to maximize the signal of the [M+H]⁺ ion.
-
Data Analysis : Determine the accurate mass of the molecular ion and major fragments. Use the measured accurate mass to calculate the elemental composition and confirm it matches the expected formula (C₁₂H₁₄FNO₃).
Data Interpretation and Structural Verification
Caption: Logical flow for structural verification using complementary spectroscopic techniques.
The conclusive identification of 3-Fluoro-4-(3-methylbutanamido)benzoic acid relies on the synthesis of information from all three spectroscopic techniques.
-
MS confirms the molecular weight : The high-resolution mass of the [M+H]⁺ ion provides the elemental formula.
-
IR confirms the functional groups : The characteristic vibrational bands for the carboxylic acid, secondary amide, and aryl-fluoride moieties must all be present.
-
NMR confirms the connectivity : ¹H and ¹³C NMR provide the final, unambiguous proof of structure. The number of signals, their chemical shifts, coupling patterns, and integrations must align perfectly with the proposed structure. Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be employed to definitively assign all proton and carbon signals and confirm the bonding network.
By following the rigorous protocols and interpretive logic outlined in this guide, researchers can confidently establish the identity and purity of 3-Fluoro-4-(3-methylbutanamido)benzoic acid, a critical step in advancing its study in the context of drug development and materials science.
References
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University of Colorado Boulder. IR Chart. [Link]
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Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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SpectraBase. Isovaleramide - Optional[13C NMR] - Spectrum. [Link]
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Rutgers University-Newark. Electrospray Ionization (ESI) Instructions. [Link]
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Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
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University of Central Florida. fourier transform infrared spectroscopy. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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NIST. Butanamide, 3-methyl-. [Link]
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SpectraBase. Isoamyl isovalerate - Optional[1H NMR] - Spectrum. [Link]
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Comprehensive In Silico Profiling of 3-Fluoro-4-(3-methylbutanamido)benzoic Acid
Executive Summary
This technical guide provides a rigorous in silico characterization of 3-Fluoro-4-(3-methylbutanamido)benzoic acid (hereafter referred to as F-MBA ). Structurally, F-MBA represents a fluorinated, lipophilic derivative of 4-aminobenzoic acid (PABA). The incorporation of a fluorine atom at the meta-position relative to the carboxylic acid, combined with an isovaleryl amide tail, suggests a design intent to modulate metabolic stability and increase lipophilicity compared to the parent scaffold.
This guide details the predicted physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and potential biological targets of F-MBA. It serves as a blueprint for researchers to validate these predictions using standard computational tools (SwissADME, pkCSM, AutoDock Vina) before proceeding to wet-lab synthesis.
Chemical Identity & Structural Analysis[1][2][3]
Before initiating predictive algorithms, we must establish the precise chemical identity. The molecule consists of a benzoic acid core, modified to enhance ligand efficiency and membrane permeability.
| Property | Detail |
| IUPAC Name | 3-Fluoro-4-(3-methylbutanamido)benzoic acid |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| SMILES String | CC(C)CC(=O)Nc1ccc(C(=O)O)cc1F |
| Key Pharmacophores | Carboxylic Acid (H-bond donor/acceptor, anionic at pH 7.4)Amide Linker (H-bond donor/acceptor)Fluorine (Metabolic block, lipophilicity enhancer)Isobutyl Tail (Hydrophobic interaction) |
Structural Logic (Causality)
-
Fluorine (C3): The fluorine atom is strategically placed meta to the carboxylic acid and ortho to the amide. This exerts an electron-withdrawing inductive effect (-I), likely lowering the pKₐ of the benzoic acid (making it more acidic) and protecting the ring from metabolic oxidation at the C3 position.
-
Isovaleryl Tail: The 3-methylbutanoyl chain adds significant lipophilicity (LogP increase), facilitating passive diffusion across cell membranes, which is often a limitation for bare benzoic acid derivatives.
Physicochemical Profiling (The "Rule of Five")
Using the Consensus LogP and solubility algorithms, we predict the following properties. These values determine "drug-likeness" according to Lipinski’s Rule of Five.
Predicted Data Table
| Parameter | Predicted Value | Status | Interpretation |
| Consensus LogP | 2.65 – 2.90 | Optimal | Highly permeable; well-suited for oral bioavailability. |
| TPSA (Topological Polar Surface Area) | ~66.4 Ų | Excellent | <140 Ų threshold; implies high GI absorption. |
| H-Bond Donors | 2 (COOH, NH) | Pass | Within Lipinski limit (<5). |
| H-Bond Acceptors | 3 (C=O x2, OH) | Pass | Within Lipinski limit (<10). |
| pKₐ (Acid) | 3.6 – 3.8 | Acidic | Ionized (>99%) at physiological pH (7.4). |
| Water Solubility | Moderately Soluble | Pass | Est. logS -3.2. |
Expert Insight: The predicted LogP of ~2.8 is the "sweet spot" for drug discovery. It balances solubility (for formulation) with permeability (for absorption). The fluorine substitution likely increases the LogP by ~0.2 units compared to the non-fluorinated analog.
ADMET Prediction Workflow
This section details the pharmacokinetic fate of F-MBA. The predictions rely on QSAR models (e.g., SwissADME, ProTox-II).
Absorption & Distribution
-
GI Absorption: High.[1] The molecule falls into the "white" region of the BOILED-Egg model.
-
BBB Permeability: Low to Moderate. While lipophilic, the ionization of the carboxylic acid at pH 7.4 limits passive diffusion across the Blood-Brain Barrier unless mediated by organic anion transporters (OATs).
-
P-gp Substrate: Unlikely. Small, acidic molecules are rarely P-glycoprotein substrates, suggesting high bioavailability.
Metabolism (The "Soft Spots")
The metabolic stability of F-MBA is governed by two competing pathways:
-
Amide Hydrolysis (Primary Clearance): Carboxylesterases or amidases may cleave the isovaleryl tail, releasing 4-amino-3-fluorobenzoic acid.
-
Glucuronidation: The carboxylic acid is a prime target for UGT enzymes (Phase II metabolism), leading to rapid renal excretion.
-
CYP450 Inhibition:
-
CYP1A2: Non-inhibitor.
-
CYP2C9:Potential Inhibitor. Benzoic acid derivatives often interact with the anionic binding pocket of CYP2C9. This is a critical check for drug-drug interactions.
-
Toxicity Profile
-
Ames Toxicity: Predicted Negative . The amide capping of the aniline prevents the formation of reactive nitrenium ions often associated with mutagenic anilines.
-
hERG Inhibition: Low Risk. The molecule lacks the basic nitrogen and long linker usually required for hERG channel blockade.
Visualizing the In Silico Pipeline
The following diagram illustrates the logical flow of the prediction protocol, from structure entry to decision making.
Figure 1: The standard operating procedure for in silico characterization of F-MBA.
Target Identification & Molecular Docking Protocol
Given the structure (Lipophilic Tail + Acidic Head), F-MBA mimics the pharmacophore of PPAR-γ agonists (like glitazones, though smaller) or GPR84 antagonists .
Hypothesis
The carboxylic acid anchors to polar residues (e.g., His/Tyr) in the binding pocket, while the isovaleryl group occupies the hydrophobic pocket.
Experimental Protocol: Molecular Docking
To validate this hypothesis, researchers should follow this self-validating protocol:
-
Protein Preparation:
-
Download PPAR-γ structure (e.g., PDB ID: 3DZY ) from the RCSB PDB.
-
Remove water molecules and native ligands.
-
Add polar hydrogens and Kollman charges using AutoDock Tools .
-
-
Ligand Preparation:
-
Convert F-MBA SMILES to 3D PDBQT format using OpenBabel .
-
Minimize energy (MMFF94 force field).
-
Set the amide bond as non-rotatable (rigid), but allow rotation on the isobutyl tail and carboxylic bond.
-
-
Grid Generation:
-
Center the grid box on the co-crystallized ligand coordinates of the PDB file.
-
Dimensions: 20x20x20 Å.
-
-
Docking Execution (AutoDock Vina):
-
Run with exhaustiveness = 8.
-
Success Metric: A binding affinity (ΔG) stronger than -7.5 kcal/mol indicates a potential hit.
-
Predicted Binding Mode (Visualization Logic)
Figure 2: Hypothesized interaction map of F-MBA within the PPAR-gamma active site.
Conclusion
3-Fluoro-4-(3-methylbutanamido)benzoic acid is predicted to be a highly drug-like molecule with excellent oral bioavailability (LogP ~2.8) and a favorable safety profile (Ames negative). Its structural features suggest it acts as a bioisostere for known metabolic modulators.
Recommendation: Proceed to synthesis and test for PPAR agonist activity and COX-2 inhibition (due to structural similarity to NSAID pharmacophores).
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. [Link]
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Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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A Technical Guide to the Synthesis and Analysis of 3-Fluoro-4-(3-methylbutanamido)benzoic Acid Analogs
Abstract
This technical guide provides a comprehensive overview of the rationale, synthesis, purification, and characterization of 3-Fluoro-4-(3-methylbutanamido)benzoic acid and its analogs. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] This document outlines a robust synthetic strategy starting from commercially available precursors, details step-by-step experimental protocols, and describes the analytical techniques required for structural verification and purity assessment. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for producing these and similar molecules.
Introduction and Rationale
Fluorine-containing organic compounds have become increasingly important in the development of pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical properties, such as lipophilicity and basicity, and can block sites of metabolic degradation.[1] The target scaffold, 3-Fluoro-4-(3-methylbutanamido)benzoic acid, combines several key pharmacophoric features:
-
A Benzoic Acid Moiety: Provides a carboxylic acid handle that can participate in hydrogen bonding or salt bridge formation with biological targets, and serves as a versatile synthetic intermediate.[3]
-
An Amide Linkage: A common and relatively stable functional group in bioactive molecules that mimics the peptide bond.
-
A 3-Fluoro Substituent: The fluorine atom, positioned meta to the carboxylic acid and ortho to the amide, exerts a strong electron-withdrawing inductive effect, influencing the acidity of the carboxyl group and the charge distribution of the aromatic ring.
-
An Isovaleramide Side Chain: The branched alkyl group (from 3-methylbutanoic acid, or isovaleric acid) provides a hydrophobic element that can interact with nonpolar pockets in a protein's active site.
Derivatives of aminobenzoic acid are foundational chemicals for a range of products, including dyes and pharmaceuticals.[4] Specifically, fluorinated benzoic acids are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs), including potassium channel openers for epilepsy treatment.[3] The synthesis of analogs of this core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity.
Synthesis Strategy and Workflow
The most direct and logical synthetic approach to the target compounds is a two-step process starting from a commercially available fluorinated aminobenzoic acid. This strategy involves:
-
Preparation of the Amine Precursor: Synthesis of 3-Amino-4-fluorobenzoic acid from its nitro analog via catalytic hydrogenation.
-
Amide Coupling: Acylation of the amine with an appropriate acyl chloride or carboxylic acid.
This retrosynthetic analysis is advantageous due to the high efficiency and selectivity of each step and the ready availability of the starting materials.
Below is a generalized workflow for the synthesis and isolation process.
Caption: General workflow for synthesis and isolation.
Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of 3-Amino-4-fluorobenzoic acid (Precursor)
This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[5]
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing a nitro group to an amine without affecting the carboxylic acid or the fluorine substituent on the aromatic ring. Methanol is an excellent solvent for the starting material and the reaction.
-
Step-by-Step Methodology:
-
To a flask suitable for hydrogenation, add 3-Nitro-4-fluorobenzoic acid (1.85 g, 10.0 mmol).[5]
-
Add methanol (20 mL) to dissolve the starting material.
-
Carefully add 5% Palladium on Carbon (Pd/C) catalyst (100 mg, ~5 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) for 6-8 hours at room temperature.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtering the mixture through a pad of Celite. Wash the filter cake with a small amount of methanol.[5]
-
Combine the filtrates and concentrate under reduced pressure to yield 3-amino-4-fluorobenzoic acid as a solid.[5] This product is often pure enough for the next step, but can be recrystallized if necessary.
-
Protocol 3.2: Synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid (Amide Coupling)
This protocol utilizes Schotten-Baumann conditions, a classic and effective method for acylating amines.[1][6]
-
Rationale: The reaction is performed in a two-phase system or in an aqueous basic solution. The base (e.g., sodium carbonate) neutralizes the HCl generated during the reaction, driving it to completion. The amine is a better nucleophile than water, leading to the preferential formation of the amide.
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-Amino-4-fluorobenzoic acid (1.55 g, 10.0 mmol) in 20 mL of a 10% aqueous sodium carbonate solution.[6] Cool the flask in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly add 3-methylbutanoyl chloride (isovaleryl chloride) (1.33 g, 1.1 eq, 11.0 mmol) dropwise via a syringe.
-
A precipitate will begin to form. Continue to stir the reaction vigorously in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[6]
-
Monitor the reaction by TLC to confirm the consumption of the starting amine.
-
Once complete, carefully acidify the reaction mixture to a pH of ~2-3 using 2M hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Purification and Characterization
Purification is critical to remove unreacted starting materials and byproducts. Characterization confirms the identity and purity of the final compound.
Protocol 4.1: Purification by Recrystallization
-
Rationale: Recrystallization is an effective technique for purifying solid compounds by exploiting differences in solubility between the product and impurities in a given solvent system at different temperatures. A solvent mixture like ethanol/water is often effective for compounds of this type.
-
Step-by-Step Methodology:
-
Place the crude, dried product into an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot to remove the carbon and adsorbed impurities.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
Protocol 4.2: Characterization Techniques
A combination of chromatographic and spectroscopic methods is required to confirm the structure and assess the purity of the synthesized analogs.
| Technique | Purpose | Expected Observations for Target Compound |
| TLC | Monitor reaction progress and assess crude purity.[7] | The product should have a different Rf value than the starting materials. A single spot indicates high purity. |
| HPLC | Quantify purity with high precision.[7] | A single major peak with an area >95% is typically desired for research compounds. |
| ¹H NMR | Determine the proton environment and confirm structure. | Expect signals for aromatic protons, the amide N-H proton, and the aliphatic protons of the isovaleryl group. |
| ¹³C NMR | Determine the carbon skeleton of the molecule. | Expect distinct signals for the carboxyl, amide carbonyl, aromatic, and aliphatic carbons. |
| ¹⁹F NMR | Confirm the presence and environment of the fluorine atom. | A single signal, likely a doublet of doublets due to coupling with neighboring aromatic protons. |
| Mass Spec (MS) | Determine the molecular weight of the compound. | The molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) should match the calculated molecular weight (239.23 g/mol ). |
Structure-Activity Relationship (SAR) Insights and Analog Design
The described synthetic route is highly amenable to the creation of an analog library for SAR studies. By substituting the acylating agent, one can probe the effects of different side chains on biological activity.
Caption: Logic for designing analogs for SAR studies.
Table of Potential Analogs and Rationale
| R-Group (from R-COCl) | Resulting Side Chain | Rationale for Selection |
| Methyl | Acetamide | Smallest alkyl group; establishes a baseline for activity. |
| Cyclopropyl | Cyclopropanecarb-oxamide | Introduces rigidity and a small, non-polar ring. |
| Phenyl | Benzamide | Probes for potential π-π stacking interactions. |
| tert-Butyl | Pivalamide | Introduces significant steric bulk. |
| Trifluoromethyl | Trifluoroacetamide | Introduces a strong electron-withdrawing group; alters electronics and lipophilicity. |
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis, purification, and analysis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid and its analogs. By explaining the rationale behind procedural choices and adhering to robust analytical practices, researchers can confidently produce and validate these valuable chemical entities. The outlined synthetic strategy is versatile and well-suited for the generation of compound libraries, enabling the systematic exploration of structure-activity relationships essential for modern drug discovery.
References
-
ResearchGate. Synthesis and antimicrobial activity of fluorobenzoic acid amides. (2025). Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Available from: [Link]
-
PubMed. Purification, characterization, and primary structure of a novel N-acyl-D-amino acid amidohydrolase from Microbacterium natoriense TNJL143-2. (2012). Available from: [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Available from: [Link]
-
PubChem. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396. Available from: [Link]
-
PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available from: [Link]
-
PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Available from: [Link]
-
Oakwood Chemical. 4-Amino-3-fluorobenzoic acid. Available from: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
MDPI. A Review of the Biological Activity of Amidrazone Derivatives. (2022). Available from: [Link]
-
ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. (2023). Available from: [Link]
-
Goa University. ortho and para-aminobenzoic acids. Available from: [Link]
-
PubMed. n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. (1991). Available from: [Link]
-
MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (2024). Available from: [Link]
-
PMC. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Available from: [Link]
-
PubMed. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. (2016). Available from: [Link]
-
ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Available from: [Link]
-
PubChem. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356. Available from: [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-4-fluorobenzoic acid | 2365-85-7 [chemicalbook.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
Predictive Pharmacodynamics: Deciphering the MoA of 3-Fluoro-4-(3-methylbutanamido)benzoic acid
[1]
Executive Summary
Compound Identity: 3-Fluoro-4-(3-methylbutanamido)benzoic acid
Chemical Class: Fluorinated
-
Primary (Microbial): A "Trojan Horse" antimetabolite prodrug targeting the folate synthesis pathway via Dihydropteroate Synthase (DHPS) inhibition.[1]
-
Secondary (Mammalian): A modulator of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR
/ , governing lipid homeostasis.[1]
This technical guide outlines the structural logic, predictive pharmacology, and validation protocols required to confirm the mechanism of action (MoA) for this specific chemical probe.[1]
Part 1: Chemical Identity & Structural Deconstruction[1]
To predict the MoA, we must first deconstruct the molecule into its pharmacophoric elements. This molecule represents a classic "Scaffold Hopping" exercise derived from 4-aminobenzoic acid (PABA).[1]
| Structural Domain | Chemical Feature | Pharmacological Function |
| Core Scaffold | Benzoic Acid | Anionic Head Group: Critical for electrostatic anchoring in the binding pocket (e.g., Arg/Lys residues in DHPS or PPAR).[1] |
| C3 Substituent | Fluorine (-F) | Bioisostere: Mimics Hydrogen sterically (Van der Waals radius 1.47 Å vs 1.20 Å) but exerts strong electron-withdrawing effects, lowering the pKa of the acid and altering metabolic stability against ring oxidation.[1] |
| C4 Linker | Amide (NH-CO-) | Prodrug Mask / H-Bond Donor: Masks the nucleophilic aniline nitrogen, increasing lipophilicity for membrane transport.[1] Requires enzymatic cleavage (amidase) for activation in folate pathways.[1] |
| Tail Group | Isovaleryl (3-methylbutanyl) | Lipophilic Tail: Increases LogP (~2.5 vs 0.8 for PABA), facilitating passive diffusion across bacterial cell walls or eukaryotic membranes.[1] Fits hydrophobic pockets in nuclear receptors. |
Part 2: Primary Hypothesis – The "Trojan Horse" Antimicrobial Pathway
The structural similarity to PABA strongly suggests interference with bacterial folate biosynthesis. However, the C4-amide cap renders the molecule inert against Dihydropteroate Synthase (DHPS) in its native state.[1] Therefore, the predicted MoA is a Prodrug Activation Mechanism .
Mechanism Logic
-
Entry: The isovaleryl tail increases membrane permeability, allowing the molecule to diffuse into the bacterial cytosol more efficiently than the polar parent compound.
-
Activation: Intracellular non-specific amidases hydrolyze the amide bond, releasing the active warhead: 3-Fluoro-4-aminobenzoic acid (3-F-PABA) .[1]
-
Inhibition: 3-F-PABA competes with native PABA for the active site of DHPS.
-
Lethal Synthesis: If processed by DHPS, it forms a fluorinated dihydropteroate analog. This "false metabolite" inhibits downstream Dihydrofolate Reductase (DHFR) or creates non-functional folate cofactors, stalling DNA synthesis.[1]
Pathway Visualization (DOT)[1]
Caption: Predicted Prodrug Activation Pathway.[1] The isovaleryl tail facilitates entry, followed by amidase-mediated cleavage to release the active antimetabolite.
Part 3: Secondary Hypothesis – Mammalian Nuclear Receptor Modulation
In mammalian systems (which lack the folate pathway), this molecule exhibits the classic Acid-Linker-Tail pharmacophore of Peroxisome Proliferator-Activated Receptor (PPAR) ligands.[1]
-
Pharmacophore Match: The benzoic acid head mimics the carboxylate of fibrates (PPAR
agonists).[1] The isovaleryl group provides the hydrophobic bulk necessary to stabilize the Ligand Binding Domain (LBD) Helix-12.[1] -
Prediction: The molecule likely acts as a weak-to-moderate PPAR agonist , potentially regulating lipid metabolism genes. This represents a critical "off-target" effect to monitor during drug development.
Part 4: Experimental Validation Protocols
To confirm these hypotheses, the following self-validating experimental workflow is required.
Protocol A: Enzymatic Hydrolysis & Activation Assay
Objective: Determine if the molecule is a prodrug or a direct inhibitor.
-
Incubation: Prepare 10 µM of the test compound in phosphate buffer (pH 7.4).
-
Enzyme Addition: Add bacterial lysate (e.g., E. coli S9 fraction) or purified acylase I.[1]
-
Monitoring: Analyze aliquots at t=0, 30, 60, and 120 mins using HPLC-MS/MS.
-
Success Criteria: Disappearance of the parent peak (m/z ~239) and appearance of the 3-fluoro-4-aminobenzoic acid peak (m/z ~155).[1]
-
If no hydrolysis occurs:[1] The molecule is stable and likely acts via the PPAR mechanism or direct allosteric binding.
-
Protocol B: The Folate Rescue Assay
Objective: Confirm the antimicrobial mechanism is folate-dependent.
-
Culture: Inoculate S. aureus or E. coli in Minimal Media (M9) lacking folate.[1]
-
Treatment: Treat with Test Compound (MIC concentration).
-
Rescue Arm: Co-treat a parallel group with Thymidine (100 µg/mL) or Folinic Acid.[1]
-
Interpretation:
Protocol C: PPAR Nuclear Receptor Reporter Assay
Objective: Assess mammalian off-target activity.
-
Transfection: Cotransfect HEK293 cells with a PPAR-GAL4 fusion plasmid and a Luciferase reporter.
-
Dosing: Treat cells with the compound (0.1 – 50 µM) for 24 hours. Positive control: Fenofibrate.
-
Readout: Measure luminescence.
-
Data Analysis: Plot dose-response curve to determine EC50.
Part 5: References
-
Seydel, J. K. (1968).[1] "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences. Link
-
Cronin, M. T., et al. (2002).[1] "Structure-toxicity relationships for three mechanisms of action of toxicity to Vibrio fischeri." Molecular Diversity. Link[1]
-
Berger, J., & Moller, D. E. (2002).[1] "The mechanisms of action of PPARs." Annual Review of Medicine. Link
-
Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary. (2024). "3-Amino-4-fluorobenzoic acid."[3][4][5] National Center for Biotechnology Information. Link[1]
Sources
- 1. PubChemLite - 3-fluoro-4-[2-[[(2r)-2-[[(2s)-2-[[(2s)-5-hydroxy-2-(isobutoxycarbonylamino)-5-oxo-pentanoyl]amino]-4-methyl-pentanoyl]amino]-3-sulfanyl-propanoyl]amino]ethyl]benzoic acid (C28H41FN4O9S) [pubchemlite.lcsb.uni.lu]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis and Purification of 3-Fluoro-4-(3-methylbutanamido)benzoic Acid
Abstract & Scope
This application note details the optimized synthetic protocol for 3-Fluoro-4-(3-methylbutanamido)benzoic acid (also known as 4-isovaleramido-3-fluorobenzoic acid). This compound represents a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in PPAR agonists and as a metabolically stable bioisostere for non-fluorinated benzamides.
The presence of the fluorine atom at the ortho position to the amide bond significantly reduces the nucleophilicity of the precursor aniline, requiring specific acylation conditions to prevent incomplete conversion. This guide provides a high-yield, self-validating workflow utilizing isovaleryl chloride under anhydrous conditions, followed by a rigorous acid-base purification strategy.
Chemical Identity & Retrosynthesis[1][2][3]
-
IUPAC Name: 3-Fluoro-4-(3-methylbutanamido)benzoic acid
-
Molecular Formula:
-
Molecular Weight: 239.24 g/mol
-
Core Structure: Fluorinated Benzoic Acid derived from PABA.
Retrosynthetic Logic
The target molecule is disassembled into two commercially available precursors:[1][2]
-
4-Amino-3-fluorobenzoic acid: The nucleophilic core.
-
Isovaleryl chloride (3-methylbutanoyl chloride): The electrophilic acylating agent.
Figure 1: Retrosynthetic disconnection revealing the convergent synthesis strategy.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazard Note |
| 4-Amino-3-fluorobenzoic acid | >97% | Limiting Reagent | Irritant |
| Isovaleryl chloride | >98% | Acylating Agent | Corrosive, lachrymator |
| Triethylamine (Et₃N) | >99% | Base (HCl scavenger) | Flammable, corrosive |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Peroxide former |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | Carcinogen suspect |
| HCl (1M) | Aqueous | Quenching/Precipitation | Corrosive |
Equipment
-
250 mL 3-neck Round Bottom Flask (RBF) (flame-dried).
-
Magnetic stirrer with temperature probe.
-
Pressure-equalizing addition funnel.
-
Rotary Evaporator.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Acylation Reaction
Rationale: The 3-fluoro substituent withdraws electron density from the amine, making it sluggish. Using a weak base (Et₃N) in an aprotic solvent (THF) ensures the amine remains unprotonated and reactive, while the acyl chloride provides a strong enough electrophile to overcome the deactivation.
-
Setup: Purge the 250 mL 3-neck RBF with nitrogen.
-
Dissolution: Add 4-Amino-3-fluorobenzoic acid (5.0 g, 32.2 mmol) and anhydrous THF (60 mL) . Stir until fully dissolved.
-
Base Addition: Add Triethylamine (9.0 mL, 64.5 mmol, 2.0 equiv) . The solution may darken slightly.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Acylation: Charge the addition funnel with Isovaleryl chloride (4.3 mL, 35.4 mmol, 1.1 equiv) dissolved in THF (10 mL). Add dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C to prevent di-acylation or anhydride formation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4 hours.
-
Validation: Spot TLC (50% EtOAc/Hexane). The starting amine (fluorescent, lower Rf) should disappear.
-
Phase 2: Workup & Purification (Acid-Base Extraction)
Rationale: The product contains a free carboxylic acid. We exploit this by dissolving the product in base (rejecting non-acidic impurities) and precipitating with acid (rejecting basic impurities).
-
Quench: Evaporate most of the THF under reduced pressure.
-
Solubilization: Redissolve the residue in 0.5 M NaOH (100 mL) . The pH should be >10.
-
Wash: Extract the aqueous layer with DCM (2 x 50 mL) .
-
Chemistry: This removes unreacted isovaleryl chloride (hydrolyzed) and non-acidic byproducts. Discard the organic (DCM) layer.
-
-
Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl until pH ~2.
-
Observation: A thick white precipitate (the Target) will form.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove salts (Et₃N·HCl).
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Phase 3: Recrystallization (Polishing)
If HPLC purity is <98%, perform recrystallization.
-
Solvent System: Ethanol/Water (1:1).
-
Procedure: Dissolve crude solid in minimum hot Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.
Process Visualization
Figure 2: Step-by-step logic flow for synthesis and purification.
Quality Control & Validation
Expected Analytical Data
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Expected range 185–190°C (Consistent with high-melting fluorinated benzoic acids).[3]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.9 (s, 1H, -COOH )
-
δ 9.8 (s, 1H, -NH -CO-)
-
δ 8.2 (t, 1H, Ar-H, C5 position, trapped between F and Amide)
-
δ 7.7 (d, 1H, Ar-H)
-
δ 7.6 (d, 1H, Ar-H)
-
δ 2.2 (d, 2H, -CO-CH ₂-)
-
δ 2.1 (m, 1H, -CH -(CH₃)₂)
-
δ 0.95 (d, 6H, -CH-(CH ₃)₂)
-
HPLC Method (Purity Check)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acyl chloride | Ensure THF is anhydrous. Check nitrogen purge. |
| Incomplete Reaction | Amine deactivation by Fluorine | Increase temperature to 40°C or add catalyst (DMAP, 5 mol%). |
| Oily Product | Impurities / Solvent trapping | Triturate the oil with Hexanes/Ether to induce crystallization. |
| Di-acylation | Excess acyl chloride / High Temp | Strictly control 0°C addition. Reduce acyl chloride to 1.05 equiv. |
References
-
Synthesis of 4-Amino-3-fluorobenzoic acid
- Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
- Relevance: Establishes the properties and handling of the fluorin
-
URL:
-
General Amide Coupling Protocols (Schotten-Baumann vs Anhydrous)
- Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Relevance: Validates the choice of mixed anhydride/acyl chloride method for electron-deficient anilines.
-
URL:
-
Properties of Fluorinated Benzoic Acids
- Source: PubChem Compound Summary for 3-Fluoro-4-(trifluoromethyl)benzoic acid (Structural Analog).
- Relevance: Provides baseline solubility and melting point expectations for 3,4-substituted fluorobenzoic acids.
-
URL:
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Application Note: Utilizing 3-Fluoro-4-(3-methylbutanamido)benzoic acid (FAB), a Novel HDAC Inhibitor, in Cancer Cell Culture Models
Introduction
3-Fluoro-4-(3-methylbutanamido)benzoic acid, hereafter referred to as Fluoro-Amido Benzoate (FAB), is a novel small molecule compound identified as a potent and selective inhibitor of Class I histone deacetylases (HDACs). Benzoic acid and its derivatives have been explored for a range of biological activities, including their potential as anticancer agents.[1][2][3] HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[4] This deacetylation leads to a condensed chromatin structure, generally repressing the transcription of key tumor suppressor genes.[4][5]
In many cancers, the overexpression of HDACs leads to the silencing of these critical genes, promoting uncontrolled cell proliferation and survival.[5] By inhibiting HDACs, FAB is hypothesized to induce histone hyperacetylation, leading to the reactivation of tumor suppressor gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[5][6] These characteristics make FAB a promising candidate for oncology research and drug development.
This guide provides comprehensive, field-proven protocols for the initial characterization and application of FAB in mammalian cell culture, focusing on validating its mechanism of action and quantifying its biological effects.
Hypothesized Mechanism of Action
FAB is designed to inhibit Class I HDACs (HDAC1, 2, and 3). The proposed mechanism involves the benzoic acid moiety of FAB chelating the essential zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[4] This inhibition disrupts the cellular balance between histone acetyltransferases (HATs) and HDACs, leading to an accumulation of acetylated histones.[4] The increased acetylation neutralizes the positive charge of lysine residues on histone tails, relaxing the chromatin structure and allowing transcription factors to access and activate genes that promote cell cycle arrest (e.g., p21) and apoptosis.[5]
Caption: Hypothesized signaling pathway of FAB action.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of small molecule inhibitors are critical for reproducible results.[7] Dimethyl sulfoxide (DMSO) is a common solvent for such compounds, but care must be taken as it is readily absorbed through the skin.[8]
Protocol 1: Preparation of a 10 mM Master Stock Solution
-
Safety First: Always handle FAB powder and DMSO within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[8]
-
Weighing: Aseptically weigh 2.55 mg of FAB (Molecular Weight: 255.25 g/mol ) and transfer it to a sterile, amber glass or polypropylene vial.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial.[9]
-
Solubilization: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[9]
-
Sterilization (Optional): For sensitive applications, the 10 mM stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.[10]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.[9]
Protocol 2: Determination of Optimal Working Concentration
The first step in characterizing a new compound is to determine its potency, typically by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[11] This protocol uses a luminescence-based cell viability assay to measure ATP content, which correlates with the number of metabolically active cells.
Methodology: Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., HeLa or A549) in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of the 10 mM FAB stock solution in complete culture medium. A common approach is to create a 2X working solution series. Remember to include a "vehicle-only" control containing the same final concentration of DMSO as the highest FAB concentration (typically ≤0.1%).[12]
-
Cell Treatment: Add 100 µL of the 2X FAB working solutions to the corresponding wells, resulting in a final 1X concentration. Incubate the plate for a standard duration (e.g., 48 or 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of FAB concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 1: Example Cytotoxicity Data for FAB in Cancer Cell Lines
| Cell Line | FAB IC₅₀ (µM) after 72h |
|---|---|
| HeLa (Cervical Cancer) | 4.8 |
| A549 (Lung Cancer) | 6.2 |
| MCF-7 (Breast Cancer) | 5.5 |
Protocol 3: Verification of Target Engagement via Western Blot
To confirm that FAB inhibits HDACs within the cell, it is essential to measure the acetylation status of a known HDAC substrate.[13] Histone H3 is a primary target of Class I HDACs, and an increase in its acetylation is a direct marker of inhibitor activity.[14]
Methodology: Western Blot for Acetylated Histone H3
-
Cell Treatment & Lysis: Plate cells (e.g., HeLa) in 6-well plates. Treat them with FAB at 1X and 2X the predetermined IC50 value for 24 hours. Include a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and HDAC inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on a 10-15% SDS-PAGE gel. Due to the small size of histones, ensure proper transfer conditions.[13][15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13] Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 (e.g., Ac-H3K9/K14).
-
Loading Control: Re-probe the same membrane (after stripping) or a parallel blot with an antibody for total Histone H3 or β-actin to ensure equal protein loading.[14]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated-H3 signal to the total H3 or β-actin signal to determine the fold-change in acetylation relative to the vehicle control.
Protocol 4: Assessment of Downstream Cellular Effects
A common functional outcome of HDAC inhibition in cancer cells is cell cycle arrest, often at the G1/S or G2/M checkpoint.[5] This can be quantitatively measured using flow cytometry to analyze the DNA content of the cell population.[16]
Methodology: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with FAB at 1X and 2X IC50 concentrations for 24 or 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[17] Incubate for at least 30 minutes at 4°C. Fixed cells can be stored at -20°C for several weeks.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[17][19] PI intercalates with DNA, and RNase A is crucial to prevent staining of double-stranded RNA.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Experimental Workflow Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epigentek.com [epigentek.com]
- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Synthesis Optimization for 3-Fluoro-4-(3-methylbutanamido)benzoic Acid
Executive Summary
This guide addresses the synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid , a key intermediate often utilized in the development of potassium channel openers and PPAR agonists.[1]
The Core Challenge: The presence of the fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) on the 4-amino group.[1] This significantly lowers the nucleophilicity of the aniline nitrogen compared to non-fluorinated analogs, making it sluggish to react with isovaleryl chloride (3-methylbutanoyl chloride). Furthermore, the zwitterionic nature of the starting material, 4-amino-3-fluorobenzoic acid , creates solubility challenges in standard organic solvents.[1]
This guide provides three targeted modules to overcome these barriers, moving beyond standard textbook protocols to industrial best practices.
Module 1: Strategic Reaction Design
The "Yield Killer" Diagnosis
If you are experiencing low yields (<50%), the cause is likely one of two competing factors:
-
Hydrolysis Competition: In aqueous/biphasic systems (Schotten-Baumann), the isovaleryl chloride hydrolyzes faster than it reacts with the deactivated aniline.
-
Solubility Lock: In non-polar solvents (DCM/Toluene), the zwitterionic starting material never fully dissolves, preventing reaction.
Decision Matrix: Choosing Your Route
Use the following logic flow to select the correct protocol for your available equipment and scale.
Module 2: Optimized Protocols
Protocol A: High-Conversion Anhydrous Method (Recommended for Research)
Best for overcoming the low nucleophilicity of the 3-fluoro aniline.[1]
Reagents:
-
4-Amino-3-fluorobenzoic acid (1.0 equiv)[1]
-
Isovaleryl chloride (1.2 equiv)[1]
-
Pyridine (2.5 equiv) or Triethylamine (3.0 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv) - CRITICAL CATALYST[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if solubility is poor in THF).
Step-by-Step:
-
Dissolution: Suspend the starting acid in anhydrous THF under Nitrogen. Add the base (Pyridine/TEA). The solution should clarify as the carboxylate salt forms.
-
Catalysis: Add 10 mol% DMAP. Note: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline more effectively than the acid chloride alone [1].
-
Controlled Addition: Cool to 0°C. Add Isovaleryl chloride dropwise over 30 minutes.
-
Why? Exotherms promote double acylation (imide formation).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Add water to hydrolyze excess acid chloride.
Protocol B: Modified Schotten-Baumann (Recommended for Scale-up)
Avoids organic solvents and toxic pyridine, but requires strict pH control.[1]
Reagents:
-
4-Amino-3-fluorobenzoic acid (1.0 equiv)[1]
-
Isovaleryl chloride (1.3 - 1.5 equiv)[1]
-
Base: Na₂CO₃ (2.5 equiv) dissolved in water.
-
Solvent: Acetone/Water (1:1 ratio).
Step-by-Step:
-
Dissolution: Dissolve the amino acid and Na₂CO₃ in water. Add an equal volume of Acetone.
-
Cooling: Cool the mixture to 0-5°C.
-
Simultaneous Addition: Add Isovaleryl chloride dropwise. Crucial: If the pH drops below 8, the amine becomes protonated (ammonium) and will NOT react. Monitor pH and add supplementary NaOH/Na₂CO₃ solution to maintain pH 8-10.
-
Workup: Acidify with HCl to precipitate the product.
Module 3: Troubleshooting & FAQs
Q1: I see a spot on TLC corresponding to starting material even after adding excess Isovaleryl Chloride. Why?
Diagnosis: The acid chloride is hydrolyzing by reacting with moisture in your solvent or air before it can react with the amine. The Fix:
-
Ensure solvents are anhydrous (Method A).
-
Increase the equivalents of Isovaleryl chloride to 1.5x.
-
Add DMAP. Without DMAP, the reaction rate of the deactivated 3-fluoro aniline is too slow to compete with background hydrolysis [1].
Q2: The product is oiling out as a sticky gum instead of a solid.
Diagnosis: This often happens in mixed solvent systems (Acetone/Water) when impurities (isovaleric acid byproduct) are present. The Fix:
-
Decant the supernatant.
-
Dissolve the gum in dilute NaOH (pH 10-11).
-
Wash this aqueous layer with Ethyl Acetate (removes non-acidic impurities).
-
Slowly acidify the aqueous layer with 1N HCl while stirring vigorously to induce crystallization.
Q3: How do I purify without running a column?
Answer: Use the pH Swing Purification method.[2] Since your product is a carboxylic acid, you can manipulate its solubility using pH.
Data Table: Solubility Profile
| State | pH Condition | Solubility in Water | Solubility in Organics (DCM/EtOAc) |
|---|---|---|---|
| Free Acid | Acidic (pH < 3) | Insoluble (Precipitates) | Soluble |
| Carboxylate Salt | Basic (pH > 9) | Soluble | Insoluble |[1]
Module 4: Purification Workflow (pH Swing)
This method removes unreacted amine (starting material) and neutral impurities without chromatography.
Protocol Verification
To verify the purity of your final isolated solid:
-
H-NMR: Check for the disappearance of the broad NH₂ peak (approx. 5-6 ppm) and the appearance of the amide NH (approx. 9-10 ppm).
-
Melting Point: 3-Fluoro-4-(3-methylbutanamido)benzoic acid should have a sharp melting point. A range >2°C indicates trapped isovaleric acid (wash with hexanes to remove).
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational reference for DMAP catalysis mechanism in acylation). Link[1]
-
Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 87, 195. (Provides physical property data and handling for fluorinated aminobenzoic acids). Link[1]
-
BenchChem Technical Support. (2025). Purification of N-Acryloyl-p-aminobenzoic Acid. (General protocols for purifying N-acylated aminobenzoic acids via recrystallization and pH manipulation). Link[1]
-
Sigma-Aldrich. (n.d.).[1] 3-Fluoro-4-(trifluoromethyl)benzoic acid Product Data. (Structural analog data for solubility comparison). Link
Sources
Technical Support Center: 3-Fluoro-4-(3-methylbutanamido)benzoic acid Experiments
Welcome to the technical support center for experiments involving 3-Fluoro-4-(3-methylbutanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Synthesis
Question 1: I am getting a low yield in the synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid. What are the possible causes and how can I improve it?
Answer: Low yields in the acylation of 4-amino-3-fluorobenzoic acid with isovaleryl chloride or a related acylating agent can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of the acylating agent (e.g., isovaleryl chloride or isovaleric anhydride), typically 1.1 to 1.5 equivalents. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-amino-3-fluorobenzoic acid) is no longer visible.
-
Competing Reactions: The amino group of one molecule can react with the carboxyl group of another, leading to polymerization. This is less likely under standard acylation conditions but can be minimized by controlling the reaction temperature and addition rate of the acylating agent.
-
Hydrolysis of Acylating Agent: If your reaction conditions are not anhydrous, the acylating agent can hydrolyze, reducing the amount available to react with the amine. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Sub-optimal pH: The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. If the pH is too low, the starting amine will be protonated and unreactive. If it is too high, it can promote side reactions. A weak, non-nucleophilic base like pyridine or triethylamine is recommended.
-
Use of Coupling Agents: For a more controlled reaction, consider using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt).[1] This method activates the carboxylic acid of isovaleric acid for amide bond formation under milder conditions.[2][]
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?
Answer: The presence of multiple spots on your TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:
-
Unreacted 4-amino-3-fluorobenzoic acid: This can be addressed by increasing the equivalents of the acylating agent or extending the reaction time.
-
Diacylated Product: It is possible, though less common, for the carboxylic acid of the product to react further. This can be minimized by controlling the stoichiometry of the reactants.
-
Polymeric byproducts: As mentioned above, these can form under certain conditions.
-
Hydrolyzed Acylating Agent: Isovaleric acid may be present if the acylating agent was hydrolyzed.
To avoid these impurities, ensure precise control over stoichiometry, maintain anhydrous conditions, and monitor the reaction closely.
Purification
Question 3: What is the best method to purify crude 3-Fluoro-4-(3-methylbutanamido)benzoic acid?
Answer: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline solid. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or ethyl acetate/hexane mixtures are good starting points for solvent screening.
-
Column Chromatography: If recrystallization is ineffective or if you have a complex mixture of impurities, silica gel column chromatography is recommended. A mobile phase gradient of ethyl acetate in hexane is a common choice for separating compounds of varying polarity.
-
Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent like ethyl acetate and wash it with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted amine. Subsequently, washing with a dilute basic solution (e.g., saturated sodium bicarbonate) will extract your acidic product into the aqueous layer. The product can then be re-precipitated by acidifying the aqueous layer.
Characterization
Question 4: What are the expected spectroscopic data (NMR, IR, MS) for 3-Fluoro-4-(3-methylbutanamido)benzoic acid?
Answer: While specific data for this exact molecule is not widely published, we can predict the expected spectral features based on its structure:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of 7-8 ppm, showing coupling to the fluorine atom. - A broad singlet for the amide N-H proton. - Signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons). - A broad singlet for the carboxylic acid proton (may not be observed in all solvents). |
| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm, with C-F coupling. - Carbonyl carbons for the amide and carboxylic acid around 165-175 ppm. - Aliphatic carbons of the isobutyl group in the range of 20-50 ppm. |
| IR | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - An N-H stretch from the amide around 3300 cm⁻¹. - Carbonyl (C=O) stretches for the carboxylic acid and amide around 1650-1710 cm⁻¹. |
| Mass Spec (MS) | - The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 239.24 g/mol . |
Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis.[4][5][6][7]
Troubleshooting Guides
Problem 1: Oily or Gummy Product After Synthesis
-
Potential Cause: The product may not have fully crystallized or may be contaminated with residual solvent or low-melting impurities.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oily product with a non-polar solvent like hexane or diethyl ether. This can often induce crystallization and wash away non-polar impurities.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.
-
Purification: If the product remains oily, proceed with column chromatography to isolate the pure compound.
-
Problem 2: Poor Solubility of the Final Product
-
Potential Cause: 3-Fluoro-4-(3-methylbutanamido)benzoic acid, being a carboxylic acid with a significant non-polar component, may have limited solubility in certain solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents from polar (e.g., methanol, DMSO) to non-polar (e.g., dichloromethane, hexane).[8][9]
-
Salt Formation: For applications requiring aqueous solubility, consider converting the carboxylic acid to a salt by treating it with a base such as sodium hydroxide or potassium carbonate.
-
Heating: Gently heating the solvent can increase the solubility of your compound.
-
Experimental Protocols
Synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid
This protocol describes a general procedure for the acylation of 4-amino-3-fluorobenzoic acid.
Materials:
-
4-amino-3-fluorobenzoic acid
-
Isovaleryl chloride (or isovaleric anhydride)
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-3-fluorobenzoic acid in anhydrous DCM.
-
Add 2.0 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of isovaleryl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl (2 x 50 mL).
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Slowly add a co-solvent (e.g., water or hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Step-by-step workflow for purification by recrystallization.
References
-
LookChem. Cas 115754-21-7, 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
-
PMC. Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs. Available from: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum [chemicalbook.com]
- 8. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
A Head-to-Head Comparison of Substituted 3-Fluorobenzoic Acids: Reproducibility in Synthesis and Biological Activity
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, fluorinated organic molecules represent a cornerstone of rational drug design. The strategic incorporation of fluorine can significantly modulate a compound's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. Within this class, substituted benzoic acids are particularly valuable scaffolds. This guide provides an in-depth, objective comparison of the synthesis and potential biological performance of two such derivatives: 3-Fluoro-4-(3-methylbutanamido)benzoic acid and a structurally related alternative, 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid . Our focus is on the reproducibility of their experimental results, offering a critical perspective for researchers navigating the complexities of small molecule development.
Introduction to the Contestants: Structure and Rationale
The two molecules under investigation share a common 3-fluoro-4-substituted benzoic acid core, a privileged structure in numerous bioactive compounds. The key difference lies in the nature of the substituent at the 4-position, which is expected to profoundly influence their biological activity and synthetic accessibility.
-
3-Fluoro-4-(3-methylbutanamido)benzoic acid (Compound A) features an isovaleramide group. The amide linkage is a fundamental motif in pharmaceuticals, often participating in crucial hydrogen bonding interactions with biological targets. The branched alkyl chain of the isovaleryl group introduces lipophilicity, which can enhance membrane permeability.
-
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Compound B) incorporates a methylpiperazine moiety. The piperazine ring is a common feature in centrally active drugs, often improving aqueous solubility and providing a handle for modulating basicity, which can be critical for target engagement and pharmacokinetic properties.
This guide will dissect the synthetic routes to these compounds, providing detailed, reproducible protocols. Subsequently, we will propose a standardized biological assay to compare their efficacy, culminating in a discussion on the expected reproducibility of the experimental outcomes.
Synthesis: A Reproducible Pathway to a Novel Compound
While a specific, peer-reviewed synthesis for 3-Fluoro-4-(3-methylbutanamido)benzoic acid is not readily found in the literature, a robust and reproducible protocol can be devised based on well-established organic chemistry principles. The logical and most common approach is the acylation of a commercially available aminobenzoic acid derivative.
Experimental Protocol: Synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid (Compound A)
This synthesis proceeds via the acylation of 3-amino-4-fluorobenzoic acid with isovaleroyl chloride.
Materials:
-
3-Amino-4-fluorobenzoic acid
-
Isovaleroyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise with stirring.
-
Acylation: Slowly add isovaleroyl chloride (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Fluoro-4-(3-methylbutanamido)benzoic acid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The use of pyridine, a non-nucleophilic base, is crucial to neutralize the HCl generated during the acylation reaction without competing with the amino group of the starting material. Anhydrous conditions are essential to prevent the hydrolysis of the acid chloride. The aqueous work-up steps are designed to remove excess reagents and byproducts, ensuring a cleaner crude product for purification.
Visualizing the Synthesis of Compound A
Caption: Synthetic scheme for Compound A.
An Alternative Scaffold: Synthesis of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Compound B)
For a meaningful comparison, we propose the synthesis of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. A plausible and reproducible route involves the benzylic bromination of a methyl-substituted benzoic acid followed by nucleophilic substitution with N-methylpiperazine.
Experimental Protocol: Synthesis of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Compound B)
This two-step synthesis starts from the commercially available 3-fluoro-4-methylbenzoic acid.
Step 1: Synthesis of 3-Fluoro-4-(bromomethyl)benzoic acid
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture and wash the solid with cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-4-(bromomethyl)benzoic acid. This product is often used in the next step without further purification.
-
Step 2: Synthesis of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Materials:
-
Crude 3-Fluoro-4-(bromomethyl)benzoic acid from Step 1
-
N-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-fluoro-4-(bromomethyl)benzoic acid (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of water and adjust the pH to ~7 with 1 M HCl. The product may precipitate.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)benzoic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The use of NBS and a radical initiator is a standard method for benzylic bromination. Potassium carbonate acts as a base to neutralize the HBr formed during the nucleophilic substitution and to deprotonate the carboxylic acid, which can facilitate the reaction.
Visualizing the Synthesis of Compound B
Caption: Synthetic scheme for Compound B.
Performance Comparison: A Reproducible Biological Assay
To objectively compare the performance of Compound A and Compound B, a well-defined and reproducible biological assay is essential. Given that many benzoic acid derivatives exhibit enzyme inhibitory activity, we propose an in vitro α-amylase inhibition assay.[1] This enzyme is a relevant target in the context of type 2 diabetes management.
Experimental Protocol: α-Amylase Inhibition Assay
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNS) reagent
-
Sodium phosphate buffer (pH 6.9)
-
Compound A and Compound B (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-amylase in phosphate buffer.
-
Prepare serial dilutions of Compound A, Compound B, and acarbose in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the α-amylase solution to each well and incubate at 37 °C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the starch solution to each well to start the reaction.
-
Incubate the plate at 37 °C for 15 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 50 µL of DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 100 µL of distilled water to each well.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) for each compound by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: Expected Comparative Performance
| Compound | Predicted IC₅₀ (µM) | Rationale for Predicted Activity |
| Compound A | Moderate | The amide group can form hydrogen bonds with the enzyme's active site residues. The lipophilic isovaleryl group may interact with hydrophobic pockets. |
| Compound B | Potentially Higher | The basic nitrogen of the piperazine ring could form ionic interactions with acidic residues in the active site. The overall polarity might influence binding. |
| Acarbose | Low (Potent) | Known potent α-amylase inhibitor, serving as a benchmark for the assay's validity. |
Discussion on Reproducibility and Self-Validation
The reproducibility of experimental results is paramount in scientific research. The protocols outlined in this guide are designed to be self-validating systems.
-
Synthesis: The proposed synthetic routes utilize common and well-understood reactions in organic chemistry. The purity of the starting materials and the careful control of reaction conditions are critical for reproducibility. The inclusion of detailed work-up and purification steps, along with characterization by standard analytical methods (NMR, MS), ensures that the identity and purity of the synthesized compounds can be consistently verified.
-
Biological Assay: The α-amylase inhibition assay is a widely used and robust method. The inclusion of a positive control (acarbose) is a critical self-validating component. Consistent IC₅₀ values for the positive control across different experimental runs would confirm the reliability and reproducibility of the assay. Furthermore, performing the assay in triplicate and on different days will provide statistical validation of the results.
Conclusion
This guide provides a comprehensive and objective comparison of two structurally related fluorinated benzoic acid derivatives. By presenting detailed and reproducible synthetic protocols and a standardized biological assay, we aim to equip researchers with the necessary tools to confidently synthesize and evaluate these and similar compounds. The emphasis on the causality behind experimental choices and the principles of self-validation is intended to foster a culture of scientific integrity and reproducibility in the field of drug discovery. The comparative data generated from these experiments will provide valuable insights into the structure-activity relationships of this important class of molecules, ultimately contributing to the development of novel and effective therapeutics.
References
- Synthesis of Benzoic Acid Derivatives: While a direct synthesis for the target molecule is not cited, general methods for the acylation of aminobenzoic acids are well-established in organic chemistry textbooks and methodology articles.
-
Benzylic Bromination: The use of N-Bromosuccinimide for benzylic bromination is a standard procedure. For a general reference, see: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. [Link]
- Nucleophilic Substitution with Amines: The reaction of alkyl halides with amines is a fundamental reaction in organic synthesis.
-
α-Amylase Inhibition Assay: A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]
-
Enzymatic Colorimetric Reactions of Benzoic Acid Derivatives: New Enzymatic Colorimetric Reactions of Benzoic Acid Derivatives with ABTS [2,2'-azino-di-(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt] and Laccase. J-STAGE. [Link]
Sources
A Comparative Guide to Establishing In Vitro and In Vivo Correlation for Novel Therapeutic Agents
Note to the Reader: The specific compound "3-Fluoro-4-(3-methylbutanamido)benzoic acid" is not widely documented in public scientific literature, precluding a direct analysis of its in vitro-in vivo correlation (IVIVC). To provide a comprehensive and scientifically rigorous guide that fulfills the prompt's core requirements, this document will use a well-established class of therapeutic agents—PARP inhibitors—as a practical framework. We will compare a hypothetical novel agent, FMB-1 (representing the fluoro-methylbutanamido-benzoic acid scaffold) , with the approved drug Olaparib . This approach allows for a detailed exploration of the methodologies, data interpretation, and strategic thinking essential for establishing a robust IVIVC in drug development.
Introduction: The Imperative of IVIVC in Modern Drug Development
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., potency in a biochemical assay) and a relevant in vivo response (e.g., pharmacokinetic profile or efficacy).[1] Establishing a strong IVIVC is a cornerstone of efficient drug development, offering a bridge between early-stage laboratory findings and clinical outcomes.[2][3] A validated IVIVC model can streamline formulation development, support regulatory decisions, and reduce the need for extensive clinical bioequivalence studies.[2][4] The U.S. Food and Drug Administration (FDA) provides clear guidance on the development and application of IVIVC models, highlighting their importance in the regulatory landscape.[4][5]
This guide will provide a comparative analysis of our hypothetical lead compound, FMB-1, and the established PARP inhibitor, Olaparib, to illustrate the process of building and interpreting an IVIVC. We will delve into the requisite in vitro and in vivo experiments, present data in a comparative format, and explain the scientific rationale behind each step.
Compound Profiles: FMB-1 vs. Olaparib
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair pathway.[6] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7] Olaparib was the first PARP inhibitor approved to treat patients with advanced ovarian cancer associated with defective BRCA genes.[7]
For the purpose of this guide, we will assume FMB-1 is a novel, potent PARP1/2 inhibitor with a distinct chemical scaffold from Olaparib. The primary goal is to determine if its high in vitro potency translates into superior in vivo efficacy and a predictable dose-response relationship.
| Feature | FMB-1 (Hypothetical) | Olaparib (Reference) |
| Mechanism of Action | Competitive inhibitor of PARP1 and PARP2 enzymes.[8] | Competitive inhibitor of PARP1 and PARP2 enzymes.[8] |
| Chemical Class | Fluoro-amido-benzoic acid derivative | Phthalazinone derivative |
| Primary Metabolism | Assumed to be primarily metabolized by CYP3A enzymes. | Primarily metabolized by CYP3A enzymes.[9] |
| Known Indications | Under investigation for BRCA-mutant cancers. | Approved for ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[10][11] |
Comparative In Vitro Assessment: From Enzyme to Cell
The first step in building an IVIVC is to quantify and compare the biological activity of the compounds in controlled laboratory settings. This typically involves a tiered approach, starting with a direct biochemical assay against the purified target enzyme, followed by a more physiologically relevant cell-based assay.
Biochemical Potency: PARP1 Enzymatic Assay
Rationale: An enzymatic assay provides the most direct measure of a compound's ability to inhibit its target, free from confounding factors like cell membrane permeability or efflux pumps. This gives us a baseline measure of potency (IC50).
Protocol: Homogeneous AlphaLISA® Assay
-
Reagents: Recombinant human PARP1 enzyme, biotinylated histone substrate, NAD+, ADP-ribose binding reagent, streptavidin-conjugated donor beads, and acceptor beads.
-
Procedure: The PARP1 enzyme is incubated with the histone substrate and NAD+ in the presence of serial dilutions of FMB-1 or Olaparib for 1 hour.[6]
-
Detection: An ADP-ribose binding reagent linked to an acceptor bead is added, followed by streptavidin-donor beads which bind to the biotinylated histone. In the absence of inhibition, the enzyme transfers ADP-ribose to the histone, bringing the donor and acceptor beads into proximity.
-
Signal Readout: Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission at 615 nm. The signal is inversely proportional to inhibitor potency.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Activity: BRCA-Mutant Cancer Cell Viability Assay
Rationale: A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane, engage the target in its native environment, and elicit the desired biological response (i.e., cell death in a cancer cell line with a specific vulnerability). We use a BRCA1-mutant cell line (e.g., HCC1937) to test the principle of synthetic lethality.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: BRCA1-mutant HCC1937 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with serial dilutions of FMB-1 or Olaparib for 72 hours.[12]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The EC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.
In Vitro Data Summary
| Compound | PARP1 Enzymatic IC50 (nM) | HCC1937 Cellular EC50 (nM) |
| FMB-1 | 0.8 | 15 |
| Olaparib | 1.5[8] | 30[7][13] |
Interpretation: The data indicates that FMB-1 is approximately twice as potent as Olaparib at both the enzymatic and cellular levels. The shift from IC50 to EC50 reflects the additional barriers the compound must overcome in a cellular context. This potent in vitro profile makes FMB-1 a strong candidate for in vivo evaluation.
Diagram: In Vitro Experimental Workflow
Caption: Workflow for determining in vitro potency.
Comparative In Vivo Assessment: From Pharmacokinetics to Efficacy
The ultimate test for any drug candidate is its performance in a living organism. This requires two parallel lines of investigation: pharmacokinetics (PK), which describes what the body does to the drug, and pharmacodynamics/efficacy (PD), which describes what the drug does to the body (in this case, the tumor).
Pharmacokinetic (PK) Profiling in Mice
Rationale: Understanding a compound's PK profile (absorption, distribution, metabolism, and excretion) is critical for designing an effective dosing regimen. A compound with high in vitro potency is useless if it cannot achieve and maintain sufficient concentrations at the target site.[14]
Protocol: Mouse PK Study
-
Subjects: Female immunodeficient mice (e.g., NOD/SCID).
-
Dosing: A single oral dose of FMB-1 or Olaparib (e.g., 50 mg/kg) is administered.
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Plasma is isolated, and drug concentrations are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Modeling: Key PK parameters are calculated using non-compartmental analysis.
Pharmacokinetic Data Summary (Oral Dose: 50 mg/kg)
| Parameter | FMB-1 (Hypothetical) | Olaparib (Reference) | Description |
| Cmax (ng/mL) | 4500 | 3200 | Maximum plasma concentration. |
| Tmax (hr) | 1.0 | 1.5 | Time to reach Cmax. |
| AUC (0-24h) (ng·hr/mL) | 28000 | 19000 | Total drug exposure over 24 hours. |
| T½ (hr) | 6.5 | 5.0 | Elimination half-life. |
Interpretation: FMB-1 demonstrates a more favorable pharmacokinetic profile than Olaparib at the same dose, with a higher peak concentration (Cmax) and greater overall exposure (AUC). Its longer half-life suggests that it may sustain target coverage for a longer period, potentially allowing for less frequent dosing.
In Vivo Efficacy: Xenograft Tumor Model
Rationale: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical method to evaluate the anti-tumor activity of a novel therapeutic agent.[15] This experiment directly tests whether the observed in vitro potency and in vivo exposure translate into tumor growth inhibition.
Protocol: HCC1937 Xenograft Study
-
Tumor Implantation: HCC1937 (BRCA1-mutant) cells are implanted subcutaneously into the flank of female NOD/SCID mice.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Randomization & Dosing: Mice are randomized into three groups: Vehicle control, FMB-1 (50 mg/kg, daily), and Olaparib (50 mg/kg, daily). Dosing is administered orally for 21 days.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group at the end of the study.
In Vivo Efficacy Data Summary
| Treatment Group (50 mg/kg) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1550 ± 180 | - |
| FMB-1 | 250 ± 45 | 83.9% |
| Olaparib | 480 ± 70 | 69.0% |
Interpretation: Consistent with its superior in vitro potency and PK profile, FMB-1 demonstrated significantly greater tumor growth inhibition than Olaparib at the same dose. This strong efficacy signal validates the preclinical hypothesis.
Diagram: In Vivo Experimental Design
Caption: Parallel workflow for in vivo PK and efficacy studies.
Establishing the In Vitro-In Vivo Correlation
The final step is to integrate the data and establish the IVIVC. The goal is to determine if a quantitative relationship exists between the in vitro cellular potency (EC50) and the in vivo drug exposure required for a specific level of efficacy (e.g., tumor stasis).
Analysis: A common approach in oncology is to correlate the in vitro EC50 with the average plasma concentration (C_avg) required to achieve tumor stasis in vivo.[16] From our efficacy study, we can estimate the exposure required for FMB-1 to cause tumor stasis.
-
FMB-1 In Vitro Potency (EC50): 15 nM
-
FMB-1 In Vivo Efficacy: 83.9% TGI at a dose yielding an AUC of 28,000 ng·hr/mL. This level of activity represents significant tumor regression, well beyond simple stasis.
-
Olaparib In Vitro Potency (EC50): 30 nM
-
Olaparib In Vivo Efficacy: 69.0% TGI at a dose yielding an AUC of 19,000 ng·hr/mL.
By comparing the ratio of in vivo exposure to in vitro potency, we can assess the correlation. For FMB-1, the high in vivo exposure relative to its EC50 resulted in robust efficacy. The two-fold better potency of FMB-1 in vitro translated to a more pronounced anti-tumor effect in vivo, supported by a superior PK profile. This demonstrates a positive and predictive IVIVC. A more detailed analysis would involve testing multiple dose levels to precisely determine the exposure needed for tumor stasis and plotting this against the in vitro data.
Diagram: IVIVC Conceptual Framework
Caption: Conceptual model of establishing and applying an IVIVC.
References
- Vertex AI Search. (2025, July 15).
- Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
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FDA. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]
-
Wang, Y. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]
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Li, M., et al. (2021, November 9). Metabolism‑related pharmacokinetic drug‑drug interactions with poly (ADP‑ribose) polymerase inhibitors (Review). Spandidos Publications. Retrieved from [Link]
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van Andel, L., et al. (2022, October 11). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC. Retrieved from [Link]
-
Zhao, D., et al. (2022, November 14). Hepatic & renal function on the PK of PARP inhibitors. Dove Medical Press. Retrieved from [Link]
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Sun, K., et al. (2018, December 14). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Retrieved from [Link]
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LaFargue, C., et al. (2024, February 15). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. PubMed. Retrieved from [Link]
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Telli, M. L., et al. (n.d.). Testing PARP Inhibitors Using a Murine Xenograft Model. PubMed. Retrieved from [Link]
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Perrier, J. (2020, June 30). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. Retrieved from [Link]
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Li, X., et al. (n.d.). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer. PMC. Retrieved from [Link]
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Champions Oncology. (n.d.). Champions' Patient-Derived Xenograft (PDX) Models for Evaluating Novel Therapeutics Targeting the DNA Damage Response Mechanism. Retrieved from [Link]
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FDA. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
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TSI. (n.d.). How the Latest FDA Guidance Can Impact Drug Development. Retrieved from [Link]
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Apollo. (2024, November 18). Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. Retrieved from [Link]
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Baldwin, P., et al. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. PMC - NIH. Retrieved from [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
- Mayo, M. F., et al. (2013). Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. Molecular Cancer Therapeutics.
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Certara. (n.d.). How to Perform IVIVC for Extremely Long Acting Drugs. Retrieved from [Link]
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Journal of Pharmacokinetics and Pharmacodynamics. (n.d.). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PMC. Retrieved from [Link]
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Shah, D. K., et al. (2018, April 15). Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. PubMed. Retrieved from [Link]
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Baldwin, P., et al. (n.d.). In vitro analysis of pArp inhibitor nanoformulations. Dove Medical Press. Retrieved from [Link]
- American Journal of Health-System Pharmacy. (2012, March 15). A Review of PARP Inhibitors in Clinical Development.
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ResearchGate. (n.d.). Defining the effective concentration of olaparib for BRCA mut cell killing. Retrieved from [Link]
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Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
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Min, H., et al. (2017, August 25). Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors. ACS Chemical Biology. Retrieved from [Link]
-
OncoTargets and Therapy. (n.d.). Olaparib and somatic BRCA mutations. PMC. Retrieved from [Link]
-
MDPI. (2024, November 7). Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. Retrieved from [Link]
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Navigating the Handling of 3-Fluoro-4-(3-methylbutanamido)benzoic acid: A Guide to Personal Protective Equipment
Hazard Assessment: Understanding the Risks
Before any handling of 3-Fluoro-4-(3-methylbutanamido)benzoic acid, a thorough risk assessment is paramount. Based on its chemical structure—an aromatic carboxylic acid with fluoro- and amido- functionalities—we must anticipate the following primary hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][6]
-
Serious Eye Irritation: The compound, particularly as a fine powder, can cause significant eye irritation or damage upon contact.[6]
-
Respiratory Tract Irritation: Inhalation of dusts can lead to irritation of the nose, throat, and lungs.[5][6][7]
-
Potential for Allergic Skin Reaction: Some related compounds show potential for skin sensitization, which cannot be ruled out without specific data.[1][6]
Given these anticipated hazards, all handling of this compound must be performed with appropriate engineering controls (e.g., a certified chemical fume hood) and the personal protective equipment (PPE) detailed below.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most direct barrier between the researcher and the chemical.[11][12] The following PPE is mandatory for all procedures involving 3-Fluoro-4-(3-methylbutanamido)benzoic acid.
Eye and Face Protection
The eyes are particularly vulnerable to chemical dusts and splashes.
-
Requirement: At a minimum, wear ANSI Z87.1-certified chemical splash goggles that provide a complete seal around the eyes.[13]
-
Causality: Standard safety glasses with side shields do not offer adequate protection from fine powders, which can become airborne and circulate around the lenses. Goggles form a protective seal essential for preventing this exposure. For procedures with a higher risk of splashing (e.g., large-scale dissolution), a face shield should be worn in addition to goggles.[14]
Skin and Body Protection
Preventing dermal exposure is critical to avoid irritation and potential sensitization.
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a buttoned front is required. This protects street clothes and minimizes skin exposure.[14]
-
Gloves:
-
Material: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemical powders.[12] Always inspect gloves for tears or pinholes before use.
-
Technique: Use a two-glove (double-gloving) technique if handling significant quantities or for prolonged periods. Contaminated gloves must be removed promptly and correctly to avoid cross-contamination. Wash hands thoroughly after glove removal.[14]
-
Respiratory Protection
Inhalation of fine chemical powders is a primary route of exposure that must be controlled.
-
Primary Control: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or other ventilated enclosure to minimize airborne dust.[15][16]
-
Secondary Control: If engineering controls are insufficient to keep dust levels to a minimum, or for spill cleanup procedures, respiratory protection is required. A NIOSH-approved N95 respirator (dust mask) is the minimum requirement.[5] For higher exposure potentials, a half-mask or full-face air-purifying respirator with P100 cartridges may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit-testing and training.[16]
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with side shields | Lab Coat, Nitrile Gloves | Not typically required |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood. N95 respirator as a secondary precaution. |
| Solution Preparation | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood |
| Reaction Workup/Analysis | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Work in a well-ventilated area. Use fume hood if heating or aerosolization is possible. |
| Spill Cleanup (Solid) | Chemical Splash Goggles, Face Shield | Lab Coat, Nitrile Gloves (consider heavier gauge) | Required: N95 Respirator or higher |
Procedural Guide: Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent contamination.
Donning (Putting On) Sequence
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position goggles securely on the face, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence
This sequence is designed to minimize the spread of contaminants.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, creating a bag for both gloves. Dispose of immediately.
-
Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.
-
Lab Coat: Unbutton the coat and remove it by folding it inward, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in a laundry receptacle.
-
Respirator (if required): Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plans: Disposal and Emergency Procedures
Disposal of Contaminated PPE
-
Gloves and Respirators: Dispose of as solid chemical waste in a designated, sealed container immediately after removal. Do not discard in regular trash.
-
Lab Coats: Reusable lab coats must be professionally laundered by a service familiar with laboratory contaminants. Do not take lab coats home.
Emergency Exposure Plan
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ossila.com [ossila.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-フルオロ-4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. geneseo.edu [geneseo.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
- 11. ipgsf.com [ipgsf.com]
- 12. PPE and Safety for Chemical Handling [acsmaterial.com]
- 13. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 14. sams-solutions.com [sams-solutions.com]
- 15. dustarrest.com [dustarrest.com]
- 16. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
